molecular formula C10H12SSe B12545271 [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene CAS No. 144937-46-2

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene

Cat. No.: B12545271
CAS No.: 144937-46-2
M. Wt: 243.24 g/mol
InChI Key: JYYFKYGJFBFYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is an organoselenium compound that features both selenium and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene typically involves the reaction of benzene derivatives with selenium and sulfur-containing reagents. One common method includes the use of selenomethyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can convert the compound back to its corresponding sulfides and selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, selenoxides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene serves as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs with antioxidant and anticancer properties. Selenium-containing compounds are known for their biological activity, and this compound is no exception.

Industry

In the materials science field, this compound can be used to create advanced materials with specific electronic and optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.

Mechanism of Action

The mechanism of action of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene involves its interaction with biological molecules through redox reactions. The selenium and sulfur atoms can participate in electron transfer processes, which can modulate the activity of enzymes and other proteins. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Compounds containing sulfur in a five-membered ring structure.

    Selenophenes: Compounds containing selenium in a five-membered ring structure.

    Benzothiophenes: Benzene fused with a thiophene ring.

    Benzoselenophenes: Benzene fused with a selenophene ring.

Uniqueness

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinct chemical and biological properties

Biological Activity

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene, identified by its CAS number 144937-46-2, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects on various biological systems.

  • Molecular Formula : C10H12S2Se
  • Molecular Weight : 246.34 g/mol
  • IUPAC Name : 1,1-bis(methylsulfanyl)-2-methylselanylethene

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert effects through:

  • Antioxidant Activity : The presence of selenium and sulfur in the structure allows for potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

Antioxidant Properties

Research indicates that compounds containing selenium and sulfur often exhibit significant antioxidant activities. A study demonstrated that related compounds can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at varying concentrations .

Cytotoxicity and Cancer Research

A notable area of research involves the cytotoxic effects of this compound on cancer cell lines. Studies have reported that this compound induces apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways .

Study 1: Antioxidant Activity Evaluation

In an experimental setup, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Concentration (µM) DPPH Scavenging (%)
1025
5055
10085

Study 2: Antimicrobial Efficacy

A series of antimicrobial susceptibility tests were conducted against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Properties

CAS No.

144937-46-2

Molecular Formula

C10H12SSe

Molecular Weight

243.24 g/mol

IUPAC Name

(2-methylselanyl-2-methylsulfanylethenyl)benzene

InChI

InChI=1S/C10H12SSe/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

JYYFKYGJFBFYII-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC1=CC=CC=C1)[Se]C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.